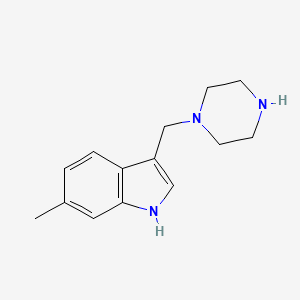
1-(4-Methoxyphenyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Metoxifenil)isoquinolina es un compuesto orgánico aromático heterocíclico que pertenece a la clase de las isoquinolinas. Las isoquinolinas son compuestos que contienen nitrógeno y están relacionados estructuralmente con las quinolinas. Este compuesto presenta un grupo metoxilo unido al anillo fenilo, que a su vez está conectado al núcleo de isoquinolina. Las isoquinolinas son conocidas por sus diversas actividades biológicas y se encuentran en varios productos naturales y compuestos sintéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1-(4-Metoxifenil)isoquinolina se puede sintetizar a través de varios métodos. Un método común involucra la reacción de Pictet-Spengler, donde una β-ariletilamina reacciona con un aldehído o cetona en presencia de un catalizador ácido para formar el núcleo de isoquinolina. Otro método es la reacción de Pomeranz-Fritsch, que involucra la ciclización de un aldehído aromático con un aminoacetal en condiciones ácidas .
Métodos de producción industrial
La producción industrial de 1-(4-Metoxifenil)isoquinolina generalmente implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores metálicos, como paladio o platino, puede mejorar la eficiencia de la síntesis. Además, se están explorando métodos respetuosos con el medio ambiente, como las reacciones sin disolventes o las reacciones en agua, para reducir el impacto ambiental del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Metoxifenil)isoquinolina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de N-óxido de isoquinolina.
Reducción: Las reacciones de reducción pueden convertir el núcleo de isoquinolina en derivados de tetrahidroisoquinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Principales productos formados
Oxidación: Derivados de N-óxido de isoquinolina.
Reducción: Derivados de tetrahidroisoquinolina.
Sustitución: Varias isoquinolinas sustituidas dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
1-(4-Metoxifenil)isoquinolina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Metoxifenil)isoquinolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación de células cancerosas, lo que lleva a efectos anticancerígenos. Los objetivos moleculares y vías exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
1-Fenilisoquinolina: Carece del grupo metoxilo, lo que lleva a diferentes propiedades químicas y biológicas.
1-(4-Hidroxifenil)isoquinolina: Contiene un grupo hidroxilo en lugar de un grupo metoxilo, lo que afecta su reactividad y actividad biológica.
1-(4-Metilfenil)isoquinolina: Presenta un grupo metilo, que puede influir en su comportamiento químico y aplicaciones.
Singularidad
1-(4-Metoxifenil)isoquinolina es única debido a la presencia del grupo metoxilo, que puede mejorar su solubilidad e influir en su interacción con los objetivos biológicos.
Propiedades
Número CAS |
36710-74-4 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)isoquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-14-8-6-13(7-9-14)16-15-5-3-2-4-12(15)10-11-17-16/h2-11H,1H3 |
Clave InChI |
VRGXPRJRDIGSKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


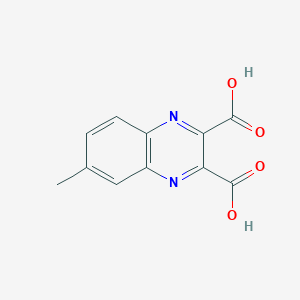

![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)

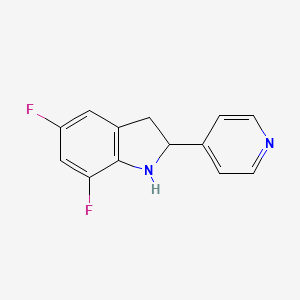
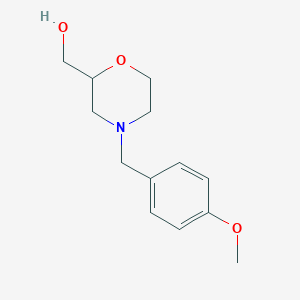
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)
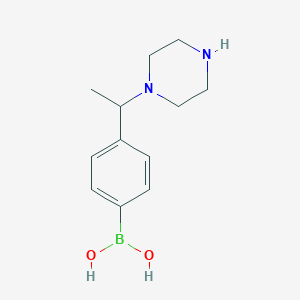
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)

